molecular formula C17H17ClFN3O2 B6451356 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine CAS No. 2640965-93-9

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine

Cat. No.: B6451356
CAS No.: 2640965-93-9
M. Wt: 349.8 g/mol
InChI Key: JUCLIYREWCPRDP-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine is unique due to its combination of a piperidine ring, a pyridine ring, and various functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications in research and industry.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-14-9-20-6-2-16(14)24-11-12-3-7-22(8-4-12)17(23)13-1-5-21-10-15(13)19/h1-2,5-6,9-10,12H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCLIYREWCPRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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